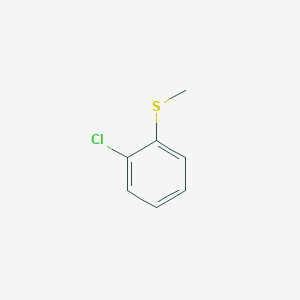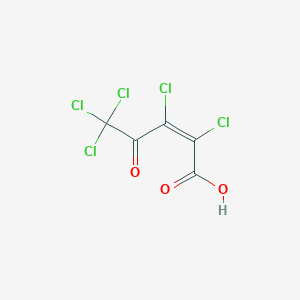
Alorac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alorac is a synthetic molecule that has been developed as a research tool for investigating biological and biochemical processes. It is a potent inhibitor of protein-protein interactions and has been used in various scientific studies to elucidate the mechanisms of various cellular processes.
Mécanisme D'action
Alorac works by binding to specific proteins and inhibiting their interactions with other proteins. This inhibition can lead to changes in cellular processes and can be used to investigate the role of specific proteins in various biological pathways. Alorac has been shown to be a potent inhibitor of several protein-protein interactions, including those involved in the regulation of gene expression and protein folding.
Biochemical and Physiological Effects:
Alorac has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and to alter the expression of certain genes. Alorac has also been shown to affect cell signaling pathways and to induce changes in cellular morphology and function.
Avantages Et Limitations Des Expériences En Laboratoire
Alorac has several advantages for use in lab experiments. It is a potent inhibitor of protein-protein interactions, making it a useful tool for investigating the role of specific proteins in various biological pathways. Alorac is also relatively easy to synthesize and can be obtained in large quantities. However, there are also several limitations to the use of Alorac in lab experiments. It can be toxic to cells at high concentrations, and its effects on cellular processes can be difficult to interpret.
Orientations Futures
There are several future directions for the use of Alorac in scientific research. One area of interest is the use of Alorac in drug discovery research. Alorac could be used to identify potential drug targets and to screen for potential drug candidates. Another area of interest is the use of Alorac in the study of protein-protein interactions involved in disease processes. Alorac could be used to investigate the role of specific proteins in the development and progression of diseases such as cancer and Alzheimer's disease. Finally, the development of new synthetic molecules based on the structure of Alorac could lead to the discovery of new research tools and potential drug candidates.
Méthodes De Synthèse
Alorac is a synthetic molecule that is synthesized using a multi-step process. The first step involves the synthesis of a key intermediate, which is then used to synthesize the final product. The synthesis of Alorac involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to ensure the purity of the final product.
Applications De Recherche Scientifique
Alorac has been used extensively in scientific research to investigate various biological and biochemical processes. It has been used to study protein-protein interactions, protein folding, and the regulation of gene expression. Alorac has also been used in drug discovery research to identify potential drug targets and to screen for potential drug candidates.
Propriétés
Numéro CAS |
19360-02-2 |
|---|---|
Nom du produit |
Alorac |
Formule moléculaire |
C5HCl5O3 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
(Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C5HCl5O3/c6-1(2(7)4(12)13)3(11)5(8,9)10/h(H,12,13)/b2-1- |
Clé InChI |
RRLHZVASKJLNFJ-UPHRSURJSA-N |
SMILES isomérique |
C(=C(\C(=O)O)/Cl)(\C(=O)C(Cl)(Cl)Cl)/Cl |
SMILES |
C(=C(C(=O)O)Cl)(C(=O)C(Cl)(Cl)Cl)Cl |
SMILES canonique |
C(=C(C(=O)O)Cl)(C(=O)C(Cl)(Cl)Cl)Cl |
Autres numéros CAS |
19359-89-8 19360-02-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



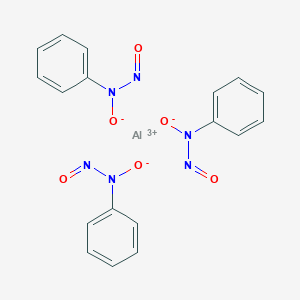
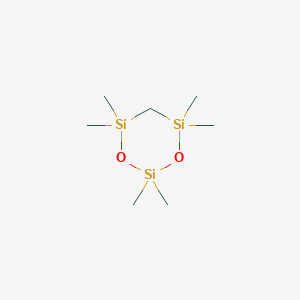

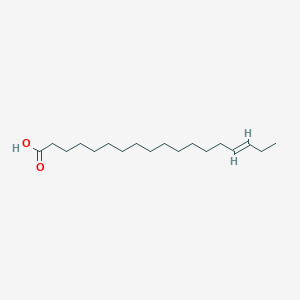
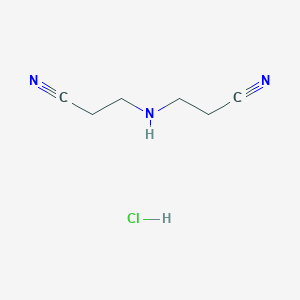
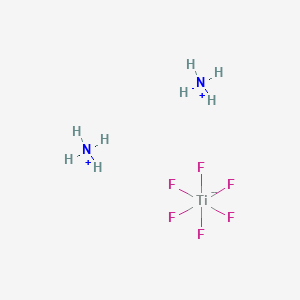

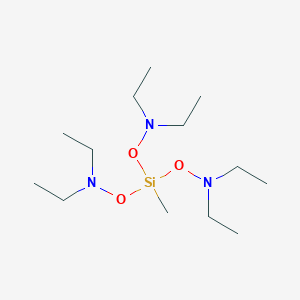
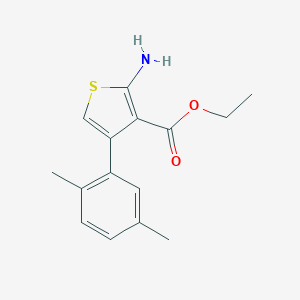

![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)
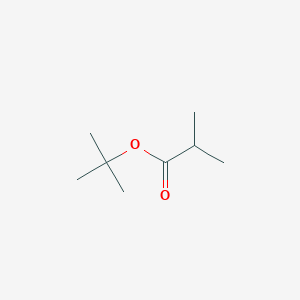
![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)
